tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
tert-Butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group and a tert-butoxycarbonyl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps. One common method includes the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with an aminophenyl group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- tert-Butyl(2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate
- di-tert-butyl 3,3’-((2-amino-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate
Uniqueness
tert-Butyl(2S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its specific aminophenyl group positioning and the presence of a tert-butoxycarbonyl-protected amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNYIZXPGLSEP-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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